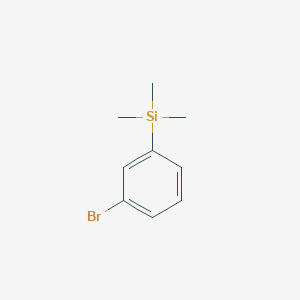
(3-Bromophenyl)trimethylsilane
Vue d'ensemble
Description
(3-Bromophenyl)trimethylsilane, also known as BPTMS, is a silane-based compound that is used in a variety of scientific and industrial applications. It is a colorless liquid that is soluble in organic solvents, such as ethanol, methanol, and acetone, and has a boiling point of 160°C. BPTMS is widely used in organic synthesis, as a catalyst, and as a reagent in various chemical reactions. BPTMS has also been used in the synthesis of various pharmaceuticals and other compounds, as well as in the production of polymers and plastics.
Applications De Recherche Scientifique
Intermetal Dielectrics in PECVD Processes : Trimethylsilane, a related compound to (3-Bromophenyl)trimethylsilane, is used in plasma-enhanced chemical vapor deposition (PECVD) processes. It's significant for depositing dielectric thin films, including low permittivity (low-k) dielectric versions of amorphous hydrogenated silicon carbide and its oxides (Loboda, 1999).
Protection in Grignard Syntheses : The trimethylsilyl group, which is a part of this compound, can protect terminal ethynyl groups in Grignard syntheses. This method has been used in the preparation of various organometallic compounds (Eaborn, Thompson, & Walton, 1967).
Facile Generation of Substituted Allyllithium Species : this compound was used in the generation of allylic organolithium species using anion relay chemistry. This represents a new approach to creating allylic organolithium compounds (Zheng et al., 2011).
Nucleophilic Difluoromethylation : (Bromodifluoromethyl)trimethylsilane, a variant of this compound, has been used as a source of difluorinated phosphorus ylide in nucleophilic difluoromethylation reactions (Trifonov et al., 2016).
Palladium Catalysed Coupling Reactions : Coupling reactions involving organozinc bromides and (1-bromovinyl)trimethylsilane, a related compound, yielded both expected and isomeric vinylsilanes, showing its applicability in synthetic organic chemistry (Ennis & Gilchrist, 1989).
Mécanisme D'action
Target of Action
Silanes, in general, are known to serve as radical h-donor or as a hydride donor .
Mode of Action
(3-Bromophenyl)trimethylsilane, being an internal alkyne , may participate in reactions that involve the formation of carbon-carbon triple bonds. It may also be involved in the preparation of other compounds, such as 4-(3-bromophenyl)-3-butyn-2-one .
Biochemical Pathways
Silanes can be used as an alternative to toxic reducing agents , suggesting that they may play a role in reduction reactions within biochemical pathways.
Pharmacokinetics
Its physical properties such as boiling point (80°c at 02 mmHg) and density (1189 g/mL at 25°C) have been reported .
Result of Action
Given its potential role in reduction reactions, it may contribute to the synthesis of various compounds within the cell .
Action Environment
It’s worth noting that the compound is classified as combustible , suggesting that it should be handled and stored carefully to maintain its stability and efficacy.
Safety and Hazards
(3-Bromophenyl)trimethylsilane causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin, eyes, and clothing . Use personal protective equipment and ensure adequate ventilation .
Orientations Futures
(3-Bromophenyl)trimethylsilane may be used in the preparation of 4-(3-bromophenyl)-3-butyn-2-one . It is also a very efficient reagent in the solvent-free conversion of glycerol into bromohydrins, useful intermediates in the production of fine chemicals . This suggests potential applications in the synthesis of fine chemicals and biodiesel production .
Propriétés
IUPAC Name |
(3-bromophenyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQZFRPARQBDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400174 | |
| Record name | 1-Bromo-3-(trimethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17878-47-6 | |
| Record name | 1-Bromo-3-(trimethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromophenyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

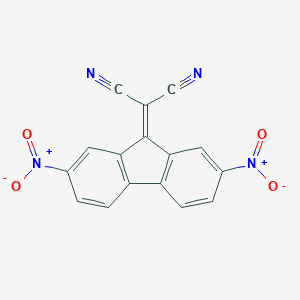


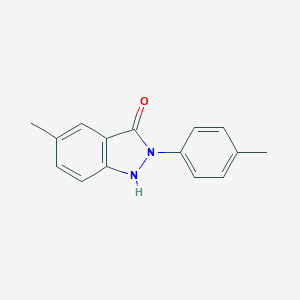
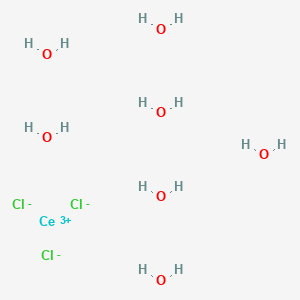


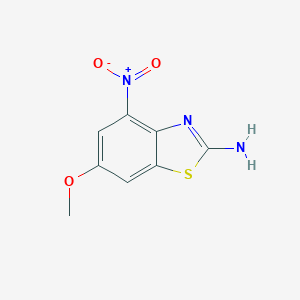
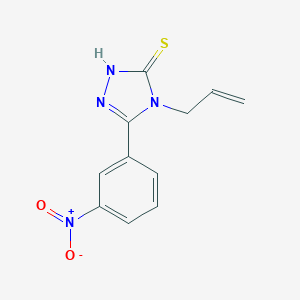

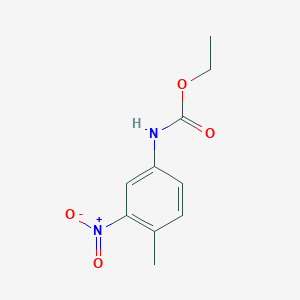

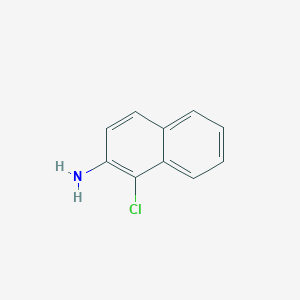
![[2,2'-Bi-p-menth-8-ene]-6,6'-dione](/img/structure/B96397.png)